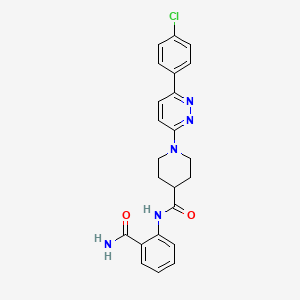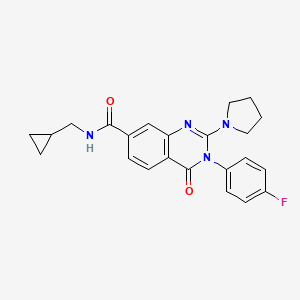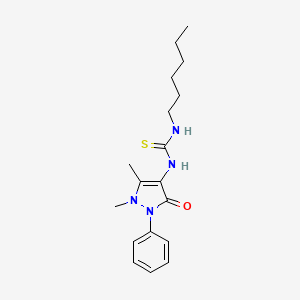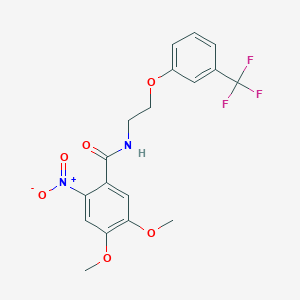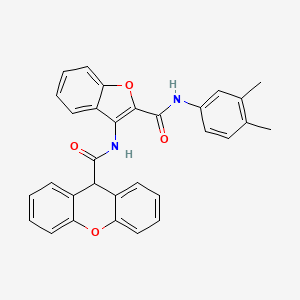
N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide, commonly known as DBCO-X or DBCO-PEG4-X, is a chemical compound that is widely used in scientific research for its unique properties. It is a bifunctional molecule that contains both a xanthene and a carbamate group, making it an ideal candidate for bioconjugation reactions.
科学的研究の応用
Pharmacokinetic Modeling and Metabolic Profiling
A study on PF-04937319, a partial glucokinase activator, used humanized chimeric mice to predict human disposition of the drug and its metabolites, demonstrating the potential utility of such models in drug discovery and metabolism studies (Kamimura et al., 2017).
Antimicrobial and Antioxidant Activities
Research on novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives showcased their synthesis and in-vitro antibacterial activity against pathogenic microorganisms, providing a basis for the development of new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).
Synthesis and Material Applications
A study on the synthesis and properties of aromatic polyamides with xanthene cardo groups revealed their potential for creating flexible, strong films with high thermal stability, demonstrating the material science applications of such compounds (Sheng et al., 2009).
Antituberculosis Agents
Phenylorganotin derivatives with [Bis(2,6‐dimethylphenyl)amino]benzoic Acid were investigated for their antituberculosis properties, showcasing the potential of such compounds in addressing infectious diseases (Dokorou et al., 2004).
Anticonvulsant Effects
Research on the anticonvulsant effects of LY201116, a novel aminobenzamide, in mice highlighted its potential as a selective anticonvulsant, providing a foundation for the development of new therapies for epilepsy (Leander, Lawson, & Robertson, 1988).
特性
IUPAC Name |
N-[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N2O4/c1-18-15-16-20(17-19(18)2)32-31(35)29-28(23-11-5-8-14-26(23)37-29)33-30(34)27-21-9-3-6-12-24(21)36-25-13-7-4-10-22(25)27/h3-17,27H,1-2H3,(H,32,35)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAYEGDXDETHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2772795.png)
![2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2772800.png)
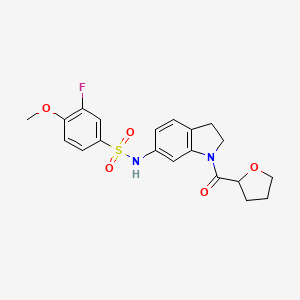
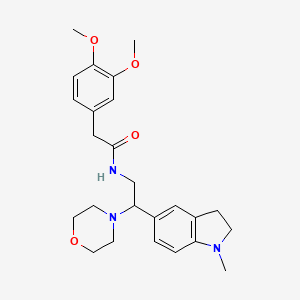
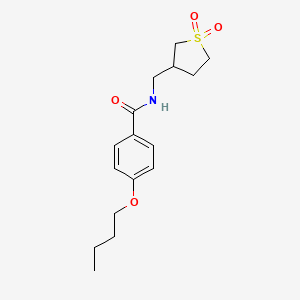
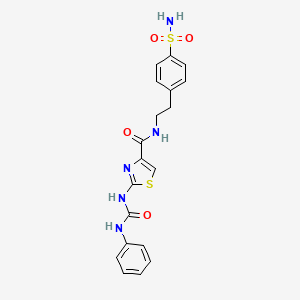
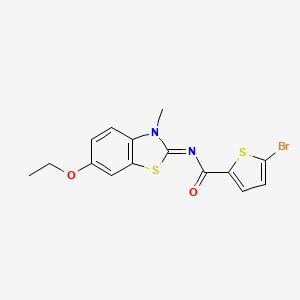

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772807.png)
![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2772809.png)
